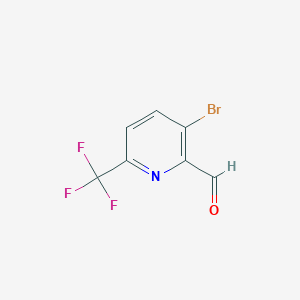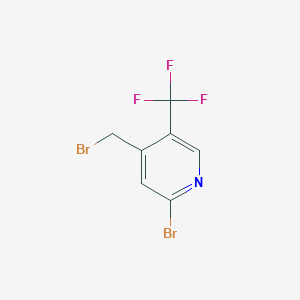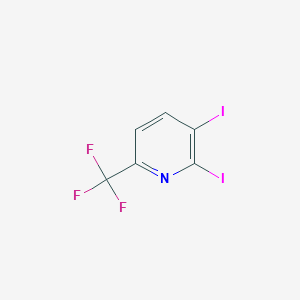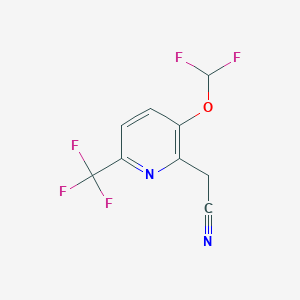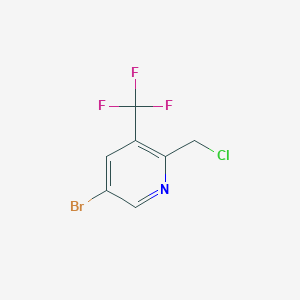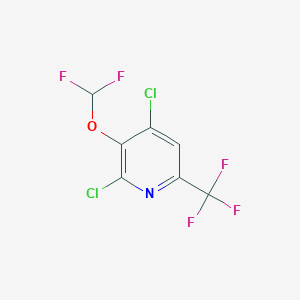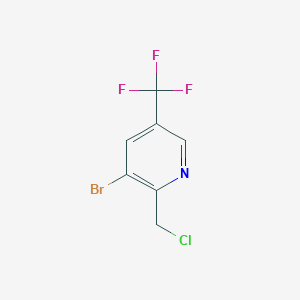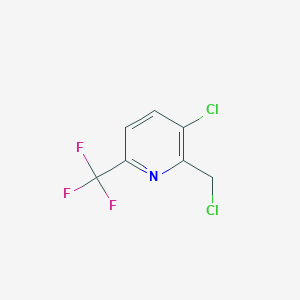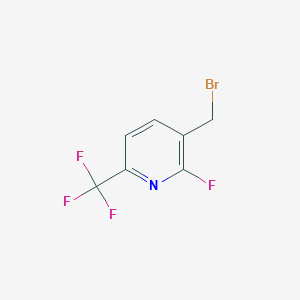
2-Bromo-6-(trifluoromethyl)pyridine-4-methanol
Overview
Description
2-Bromo-6-(trifluoromethyl)pyridine is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which includes 2-Bromo-6-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Molecular Structure Analysis
The molecular formula of 2-Bromo-6-(trifluoromethyl)pyridine is C6H3BrF3N . The molecular weight is 225.99 .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
The physical state of 2-Bromo-6-(trifluoromethyl)pyridine is solid . It appears white to pale yellow . The melting point is between 45.0-54.0°C .Scientific Research Applications
Spectroscopic Characterization and Antimicrobial Activities
The compound 5-Bromo-2-(trifluoromethyl)pyridine, closely related to 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. Its structure was optimized through density functional theory (DFT) calculations. This compound's non-linear optical (NLO) properties were determined, and its effect on pBR322 plasmid DNA was investigated, alongside testing its antimicrobial activities using the minimal inhibitory concentration method (MIC) (H. Vural & M. Kara, 2017).
Regioexhaustive Functionalization
In the context of regioexhaustive functionalization, both 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine were successfully converted into various carboxylic acids. This demonstrates the compound's potential for functionalization and derivation into other useful chemical entities, showcasing its versatility in chemical synthesis (F. Cottet et al., 2004).
Applications in Ligand Synthesis for Catalysis
Perfluoroalkylsilyl-substituted 2-[bis(4-aryl)phosphino]pyridines, involving derivatives related to this compound, have been synthesized and their palladium complexes were compared in the context of methoxycarbonylation of phenylacetylene. This shows the applicability of such compounds in the development of catalysts for organic synthesis, particularly in reactions involving carbon monoxide insertion into organic substrates (Jeroen J. M. de Pater et al., 2005).
Mechanism of Action
Target of Action
It’s known that the compound belongs to the class of pyridines, which are widely used in medicine, pesticides, dyes, and rubber industries . The respiratory system is indicated as a target organ , suggesting that the compound might interact with receptors or enzymes in this system.
Mode of Action
One of the common reactions involving pyridine compounds is regioselective deprotonation . This reaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Given the compound’s potential interaction with the respiratory system , it might influence pathways related to respiratory function.
Result of Action
Given its potential interaction with the respiratory system , it might have effects on respiratory function at the molecular and cellular level.
Action Environment
The compound is soluble in methanol , indicating that its action, efficacy, and stability might be influenced by the solvent environment. Furthermore, it’s recommended to store the compound in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could also affect its action.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Bromo-6-(trifluoromethyl)pyridine-4-methanol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and binding affinity with target biomolecules. These interactions often result in enzyme inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine and trifluoromethyl groups enhance its binding affinity to target sites, facilitating enzyme inhibition or activation. These interactions can lead to changes in gene expression, protein function, and overall cellular activity. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal activity without causing harm. Exceeding this range can lead to toxic effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can influence the overall metabolic balance within cells, affecting processes such as energy production, biosynthesis, and degradation of biomolecules. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transport proteins facilitates its movement across cellular membranes, influencing its overall distribution and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with target biomolecules and influence its overall biochemical activity. Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes .
properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDVRDOGTXEBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



